BENGHE Foundational & Exploratory

Check Availability & Pricing

3-Chloro-2-vinylphenol: Structural Analysis,
Physicochemical Profiling, and Synthesis
Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest |

Compound Name: 3-Chloro-2-vinylphenol

Cat. No.: B8761548

Get Quote

\ J

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper

Executive Summary

In the landscape of advanced pharmaceutical and agrochemical synthesis, highly
functionalized building blocks dictate the efficiency of downstream drug development. 3-
Chloro-2-vinylphenol (CAS: 145706-55-4) is a specialized ortho-vinylated halophenol that
serves as a critical precursor for complex active pharmaceutical ingredients (APIs)[1]. This
whitepaper provides an in-depth structural analysis, compiles verified physicochemical data,
and details an optimized, self-validating synthetic protocol designed to maximize
chemoselectivity and yield while adhering to modern green chemistry principles.

Chemical Structure & Physicochemical Data

The molecular architecture of 3-chloro-2-vinylphenol features a central benzene ring
substituted with a hydroxyl group at C1, a vinyl group at C2, and a chlorine atom at C3. This
1,2,3-trisubstitution pattern creates a unique interplay of steric and electronic effects. The
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electron-withdrawing nature of the meta-chlorine atom inductively increases the acidity of the
phenolic hydroxyl group compared to an unsubstituted phenol. Concurrently, the ortho-vinyl
group provides an electron-rich, highly reactive olefinic site ideal for cross-coupling (e.g., Heck
reactions), epoxidation, or oxidative cleavage in drug discovery workflows.

Based on authoritative chemical databases, the quantitative physicochemical properties of the
compound are summarized below[2],[3]:

Table 1: Physicochemical Properties of 3-Chloro-2-
vinylphenol

Property Value

) 3-Chloro-2-vinylphenol (or 3-chloro-2-
Chemical Name

ethenylphenol)
CAS Registry Number 145706-55-4
Molecular Formula C8H7CIO
Molecular Weight 154.59 g/mol
SMILES String OC1=CC=CC(Cl)=C1C=C
Predicted Boiling Point 245.0 £ 20.0 °C
Predicted Density 1.229 + 0.06 g/cm3
Predicted pKa 8.80 +0.40

Mechanistic Pathways and Synthesis

Methodologies
Overcoming Legacy Synthesis Limitations

Historically, the synthesis of 3-chloro-2-vinylphenol relied on the reflux of the epoxide
precursor, 1,5,5-trichloro-6-vinyl-7-oxabicyclo[4.1.0]heptane, in N,N-dimethylformamide (DMF)
at extreme temperatures (153°C)[1]. As an application scientist, | strongly advise against this
legacy route for scale-up. DMF is reproduction-toxic and notoriously difficult to separate from
agueous waste streams. Furthermore, the lack of an acid scavenger in the legacy method
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means the liberated hydrogen chloride (HCI) causes partial decomposition of the solvent and
the product, limiting yields to ~75.5% and necessitating complex chromatographic
purification[1].

The Modern Base-Mediated Aromatization

To establish an industrially viable, self-validating system, modern protocols utilize a base-
mediated double dehydrochlorination[1]. By employing lithium carbonate (Li2COs) as a
thermodynamic sink for HCI, N,N-dimethylacetamide (DMA) as a dipolar aprotic additive, and
n-butyl acetate as the primary solvent, the reaction temperature can be safely lowered to
125°C.

Causality of Experimental Choices:

e Li2COs (Base): Neutralizes the two equivalents of HCI generated during aromatization in situ,
preventing acidic degradation of the newly formed phenol and driving the reaction
equilibrium forward.

» n-Butyl Acetate (Solvent): Replaces reprotoxic DMF, offering superior phase separation
during aqueous workup, thus eliminating the need for column chromatography.

o Lower Temperature (125°C): Preserves chemoselectivity and prevents the thermal
polymerization of the reactive vinyl moiety.

Experimental Protocol: Optimized Synthesis
Workflow

The following step-by-step methodology details the optimized synthesis of 3-chloro-2-
vinylphenol, ensuring high purity and reproducibility[1].

Step 1: Reagent Charging In a rigorously dried, mechanically stirred reaction vessel, charge
15.00 g (52.7 mmol, 1.0 eq., assuming 80% purity) of 1,5,5-trichloro-6-vinyl-7-
oxabicyclo[4.1.0]heptane.

Step 2: Base and Additive Introduction Add 4.70 g (52.7 mmol, 1.0 eq.) of lithium carbonate
(Li2COs3) followed by 19.2 g (220.5 mmol, 4.18 eq.) of N,N-dimethylacetamide (DMA). The DMA
acts as a phase-transfer-like additive to solubilize the inorganic base in the organic medium.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://patents.google.com/patent/EP3154924B1/en
https://patents.google.com/patent/EP3154924B1/en
https://www.benchchem.com/product/b8761548/docs?utm_src=pdf-body#3-chloro-2-vinylphenol-structural-analysis-physicochemical-profiling-and-synthesis-methodologies
https://www.benchchem.com/product/b8761548/docs?utm_src=pdf-body#3-chloro-2-vinylphenol-structural-analysis-physicochemical-profiling-and-synthesis-methodologies
https://patents.google.com/patent/EP3154924B1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8761548?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Step 3: Solvent Addition Suspend the mixture in 28.8 g (247.9 mmol, 4.7 eq.) of n-butyl
acetate. Ensure continuous mechanical stirring (approx. 300 rpm) to maintain a homogeneous
suspension.

Step 4: Thermal Activation Heat the reaction mixture to an internal temperature of 125°C (using
an external oil bath set to ~135°C). Maintain these conditions strictly for 8 hours.

Step 5: In-Process Validation Sample the reaction mixture and analyze via Gas
Chromatography (GC). The complete disappearance of the epoxide starting material validates
the endpoint of the reaction. Do not proceed to workup until conversion is confirmed.

Step 6: Quenching and Phase Separation Remove the heat source and cool the suspension to
an internal temperature of 25°C. Quench the reaction by adding 25 mL of deionized water.
Transfer the mixture to a separatory funnel and allow the phases to separate.

Step 7: Purification Wash Isolate the organic phase and wash sequentially with half-
concentrated aqueous sodium chloride solution (2 x 20 mL) and deionized water (2 x 20 mL).
Causality: These specific washes efficiently partition the highly polar DMA and residual lithium
salts into the aqueous layer, leaving the target compound in the organic phase.

Step 8: Isolation Concentrate the organic phase under reduced pressure to yield high-purity 3-
chloro-2-vinylphenol.

Synthesis Workflow Visualization
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Fig 1. Optimized synthesis workflow for 3-chloro-2-vinylphenol via double HCI elimination.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is

required:
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e Mass Spectrometry (GC-MS): Confirms the exact molecular weight of 154.59 g/mol . The
molecular ion peak [M]* must be clearly visible at m/z 154, alongside a characteristic M+2
isotope peak at m/z 156 (due to the 3’Cl isotope, appearing in an approximate 3:1 ratio)[2].

» Nuclear Magnetic Resonance (*H-NMR): Essential for verifying the vinyl protons (multiplets
typically in the 5.3 - 7.0 ppm range) and the phenolic -OH proton, which will appear broad
and is exchangeable with D20. The aromatic protons will exhibit coupling patterns strictly
consistent with a 1,2,3-trisubstituted benzene ring.

Applications in Drug Development

In medicinal chemistry, the 3-chloro-2-vinylphenol scaffold is highly prized. The vinyl group
serves as a versatile handle for olefin metathesis, Heck couplings, or oxidative cleavage to
form aldehydes. The adjacent chloro and hydroxyl groups provide specific vector geometries
for hydrogen bonding and lipophilic interactions within target protein binding pockets. This
makes it an indispensable intermediate for synthesizing novel therapeutics and advanced
agrochemicals[1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. EP3154924B1 - Process for preparing 3-chloro-2-vinylphenol - Google Patents
[patents.google.com]

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-2-vinylphenol
https://www.benchchem.com/product/b8761548/docs?utm_src=pdf-body#3-chloro-2-vinylphenol-structural-analysis-physicochemical-profiling-and-synthesis-methodologies
https://patents.google.com/patent/EP3154924B1/en
https://www.benchchem.com/product/b8761548/docs?utm_src=pdf-body#3-chloro-2-vinylphenol-structural-analysis-physicochemical-profiling-and-synthesis-methodologies
https://pubchem.ncbi.nlm.nih.gov/compound/18970955
https://www.benchchem.com/product/b8761548/docs?utm_src=pdf-body#3-chloro-2-vinylphenol-structural-analysis-physicochemical-profiling-and-synthesis-methodologies
https://www.benchchem.com/product/b8761548?utm_src=pdf-custom-synthesis#bc-rfq
https://patents.google.com/patent/EP3154924B1/en
https://patents.google.com/patent/EP3154924B1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8761548?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e 2. 3-Chloro-2-vinylphenol | C8BH7CIO | CID 18970955 - PubChem
[pubchem.ncbi.nim.nih.gov]

o 3.3-5-2-Z%EAER} CAS#: 145706-55-4 [m.chemicalbook.com]

e To cite this document: BenchChem. [3-Chloro-2-vinylphenol: Structural Analysis,
Physicochemical Profiling, and Synthesis Methodologies]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b8761548/docs#3-chloro-2-
vinylphenol-structural-analysis-physicochemical-profiling-and-synthesis-methodologies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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